molecular formula C17H20ClN3O2S B2881502 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide CAS No. 326023-02-3

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

Katalognummer B2881502
CAS-Nummer: 326023-02-3
Molekulargewicht: 365.88
InChI-Schlüssel: INCDAIWATSOPRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in cytokine signaling and immune cell development. CP-690,550 has been studied extensively for its potential as a therapeutic agent in various autoimmune and inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study described the synthesis of sulfonamide derivatives and evaluated their antimicrobial properties. It was found that certain derivatives showed significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Molecular Interactions and Structural Studies

  • Molecular Interactions in Crystals and Solutions : Research focused on the crystal structures and thermodynamic properties of similar sulfonamide compounds. This study provided insights into the interactions and properties of these molecules in different states (Perlovich et al., 2008).

Biological Evaluation and Drug Development

  • Pro-Apoptotic Effects in Cancer Cells : A study investigated new sulfonamide derivatives for their pro-apoptotic effects in cancer cells. The research revealed that these compounds could activate apoptotic genes, potentially offering therapeutic benefits in cancer treatment (Cumaoğlu et al., 2015).

Chemistry and Synthetic Approaches

  • Piperidine Synthesis : Research on the oxidative carbon–hydrogen bond functionalizations of enamides led to the formation of piperidine structures. This study provides insights into the chemical synthesis processes related to piperidine, a component of the compound (Brizgys et al., 2012).

Sulfonamide-Sulfonimide Tautomerism

  • Tautomerism Study : A study explored the tautomerism of 1,2,4-triazine-containing sulfonamide derivatives, offering insights into the structural and chemical properties of sulfonamide compounds (Branowska et al., 2022).

Eigenschaften

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-13-4-6-14(7-5-13)20-24(22,23)15-8-9-17(16(19)12-15)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDAIWATSOPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

CAS RN

326023-02-3
Record name 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.